molecular formula C14H22O B13543355 4-(p-tert-Butylphenyl)butan-2-ol CAS No. 51290-65-4

4-(p-tert-Butylphenyl)butan-2-ol

Cat. No.: B13543355
CAS No.: 51290-65-4
M. Wt: 206.32 g/mol
InChI Key: OATMQLUGSMOYRV-UHFFFAOYSA-N
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Description

4-(p-tert-Butylphenyl)butan-2-ol is an organic compound with the molecular formula C14H22O It is a secondary alcohol characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tert-Butylphenyl)butan-2-ol typically involves the alkylation of phenol with isobutene under acid-catalyzed conditions. This reaction yields 4-tert-butylphenol, which can then be further reacted to form the desired compound . The process involves the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(p-tert-Butylphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

4-(p-tert-Butylphenyl)butan-2-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(p-tert-Butylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

4-(p-tert-Butylphenyl)butan-2-ol can be compared with other similar compounds such as:

Properties

CAS No.

51290-65-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(4-tert-butylphenyl)butan-2-ol

InChI

InChI=1S/C14H22O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11,15H,5-6H2,1-4H3

InChI Key

OATMQLUGSMOYRV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(C)(C)C)O

Origin of Product

United States

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